tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate
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Overview
Description
tert-Butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate: is a chemical compound with a complex bicyclic structure It is characterized by the presence of a tert-butyl ester group and a 3-azabicyclo[310]hexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate typically involves multiple steps. One common approach is the reaction of a suitable bicyclic amine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[310]hexan-6-yl]acetate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its bicyclic structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action.
Medicine: In medicinal chemistry, tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate is investigated for its potential as a pharmacophore. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, modulating their activity. The bicyclic structure allows it to fit into enzyme active sites, influencing the catalytic process. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Comparison: Compared to similar compounds, tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate stands out due to its specific ester group, which imparts unique reactivity and stability. The presence of the tert-butyl group enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl 2-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]acetate |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)4-7-8-5-12-6-9(7)8/h7-9,12H,4-6H2,1-3H3/t7?,8-,9+ |
InChI Key |
AJTBYVUPKYGFAV-CBLAIPOGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC1[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)CC1C2C1CNC2 |
Origin of Product |
United States |
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